Hyphodermin D
Description
Fungal Source Organisms: Hyphoderma radula (syn. Basidioradulum radula) as a Producer of Hyphodermins
Hyphodermin D is a secondary metabolite produced by the crust fungus Hyphoderma radula. scribd.comingenieria-analitica.com Taxonomically, this fungus is also known by its synonym Basidioradulum radula and belongs to the family Schizoporaceae. scribd.comresearchgate.net This wood-rotting fungus is found in various regions, including Europe, Australia, North America, and East Asia. researchgate.net The production of a series of related compounds, collectively known as hyphodermins, has been identified from the culture medium of this basidiomycete. researchgate.netkorea.ac.kr Research has led to the isolation of several hyphodermin analogues, including Hyphodermins A-H, and more recently, Hyphodermins I-O, from the liquid cultures of Basidioradulum radula. researchgate.netresearchgate.net
Advances in Chromatographic Techniques for the Isolation of this compound
The isolation of this compound from the complex mixture of metabolites present in the fungal culture extract necessitates a multi-step purification process. Modern chromatographic techniques are essential for achieving the high purity required for structural analysis and further research. While specific, detailed protocols for this compound are often part of broader studies on related compounds, the general approach involves a sequence of chromatographic separations.
Medium-Pressure Liquid Chromatography (MPLC) often serves as an initial or intermediate step in the purification of natural products like this compound. kopri.re.krhmdb.ca This technique is advantageous for processing larger quantities of crude extract and achieving a preliminary separation of compounds based on their polarity. hmdb.ca By fractionating the extract, MPLC can enrich the concentration of hyphodermins in specific fractions, which are then carried forward for further purification. hmdb.caibm.com
Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that is particularly useful for separating compounds from complex natural product extracts. hmdb.ca Its advantage lies in the absence of a solid stationary phase, which can irreversibly adsorb sample components. hmdb.ca In the context of isolating hyphodermins, CCC can be employed to separate compounds with similar polarities, a common challenge in the purification of analogues from a single biological source.
Preparative High-Performance Liquid Chromatography (prep-HPLC) is a high-resolution technique that is typically used in the final stages of purification to obtain highly pure compounds. kopri.re.krpharmagxp.com Fractions enriched with this compound from previous chromatographic steps are subjected to prep-HPLC, often using a reversed-phase column (e.g., C18). rjptonline.orghplcvials.com This method separates the components with high efficiency, allowing for the isolation of this compound with a purity of 98-99%. hmdb.ca
Analytical Spectroscopic Methods for Structural Elucidation (Focus on methodology, not specific data)
The determination of the precise chemical structure of this compound relies on a combination of spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive tool.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. ibm.compharmagxp.com For a compound like this compound, a suite of NMR experiments is employed to determine the carbon skeleton and the connectivity of atoms.
One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the different types of protons and carbons present in the molecule and their chemical environments. egyankosh.ac.inrsc.org The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, offer initial clues to the structure. egyankosh.ac.in
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. hplcvials.com Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, establishing connections between adjacent protons. mdpi.com Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate directly bonded proton and carbon atoms. mdpi.com The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly vital as it reveals long-range correlations between protons and carbons (typically over two to three bonds), which helps to connect different fragments of the molecule. kopri.re.krmdpi.com In some instances, Nuclear Overhauser Effect Spectroscopy (NOESY) may be used to determine the spatial proximity of protons, aiding in the assignment of stereochemistry. kopri.re.kr
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14O5 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
(3R,11R,13R)-3-methoxy-10,10-dimethyl-4,12-dioxatetracyclo[7.5.0.02,6.011,13]tetradeca-1(9),2(6),7-triene-5,14-dione |
InChI |
InChI=1S/C15H14O5/c1-15(2)7-5-4-6-8(14(18-3)20-13(6)17)9(7)10(16)11-12(15)19-11/h4-5,11-12,14H,1-3H3/t11-,12-,14+/m0/s1 |
InChI Key |
LTADCDSNTLKPIE-SGMGOOAPSA-N |
Isomeric SMILES |
CC1([C@@H]2[C@@H](O2)C(=O)C3=C1C=CC4=C3[C@@H](OC4=O)OC)C |
Canonical SMILES |
CC1(C2C(O2)C(=O)C3=C1C=CC4=C3C(OC4=O)OC)C |
Synonyms |
hyphodermin D |
Origin of Product |
United States |
Origin and Isolation Methodologies of Hyphodermin D
Analytical Spectroscopic Methods for Structural Elucidation (Focus on methodology, not specific data)
Mass Spectrometry (MS) in Compound Identification and Metabolite Profiling
Mass spectrometry (MS) is a cornerstone analytical technique in the study of fungal secondary metabolites like Hyphodermin D. mdpi.com Its high sensitivity and accuracy are indispensable for both the definitive identification of known compounds and the broader analysis of a fungus's complete metabolic output, a practice known as metabolite profiling. oup.comresearchgate.net
For compound identification, high-resolution mass spectrometry (HRESIMS) is employed to determine the precise elemental composition of a molecule. kopri.re.kr By measuring the mass-to-charge ratio of an ionized compound with high accuracy, researchers can deduce a unique molecular formula. oup.com This information is a critical first step in the structural elucidation of both newly discovered and previously isolated compounds. In the case of this compound and its analogues, MS provides the exact mass, which, in conjunction with other spectroscopic data like Nuclear Magnetic Resonance (NMR), confirms the compound's identity. researchgate.net Research involving the total synthesis of this compound relies on comparing the MS data of the synthetic compound to that of the natural product to verify a successful synthesis. nih.gov
Table 1: Mass Spectrometry Data for Hyphodermin Analogue
This table presents the kind of fundamental data obtained through mass spectrometry for a related compound, Hyphodermin B, which is crucial for its identification. A similar analysis would be performed for this compound.
| Property | Value | Source |
| Compound | Hyphodermin B | |
| Molecular Formula | C₁₄H₁₄O₄ | PubChem nih.gov |
| Molecular Weight | 246.26 g/mol | PubChem nih.gov |
| Exact Mass | 246.08920892 Da | PubChem nih.gov |
Beyond identifying single molecules, MS is pivotal for metabolite profiling, which offers a chemical snapshot of the array of compounds produced by an organism. mdpi.comnih.gov Techniques such as ultra-high pressure liquid chromatography coupled to high-resolution mass spectrometry (UPLC-HRMS) allow scientists to separate and detect dozens or even hundreds of metabolites from a single fungal extract. springernature.com This untargeted approach is powerful for discovering novel compounds. For instance, systematic screening of the Basidioradulum radula culture medium has led to the identification of a series of previously unknown hyphodermin derivatives, designated Hyphodermins I through O. kopri.re.krresearchgate.net
This profiling is essential for "chemotaxonomy," where the unique chemical fingerprint of a fungus helps in its classification. nih.gov It also provides insights into the biosynthetic capabilities of the organism, revealing the diversity of its secondary metabolism. researchgate.netoup.com
**Table 2: Illustrative Metabolite Profile for *Basidioradulum radula***
This table provides a simplified example of what a metabolite profile for B. radula might reveal, showing the detection of this compound alongside other known analogues.
| Detected Compound | Compound Class | Status | Research Finding |
| Hyphodermin A | Naphtho[1,2-c]furan | Known | Identified in original and subsequent studies. kopri.re.kr |
| Hyphodermin B | Naphtho[1,2-c]furan | Known | Identified in original and subsequent studies. researchgate.net |
| Hyphodermin C | Naphtho[1,2-c]furan | Known | Structure may be interchanged with this compound. nih.govresearchgate.net |
| This compound | Naphtho[1,2-c]furan | Known | Metabolite of interest, successfully synthesized. nih.gov |
| Hyphodermins I-O | Naphtho[1,2-c]furan | Novel | New derivatives discovered via recent metabolite profiling. kopri.re.krresearchgate.net |
Chemical Synthesis and Analog Development of Hyphodermin D
Formal Synthesis Strategies for (±)-Hyphodermin D
An efficient formal synthesis for (±)-Hyphodermin D has been developed, completed in 11 steps. acs.orgacs.orgnih.gov This synthesis provides a valuable route to a compound that is otherwise only available in small quantities from its natural source, the basidiomycete Hyphoderma radula. acs.org
Assembly of the Tricyclic Carbon Skeleton from Precursors
The core tricyclic carbon framework of Hyphodermin D is constructed from a diester precursor. acs.orgacs.orgacs.org The process involves an α-bromination–elimination sequence, which is followed by the formation of an anhydride (B1165640) to yield a key enone intermediate. acs.orgacs.orgacs.org This method allows for the rapid assembly of the essential naphtho[1,2-c]furan-3,9-dione skeleton. acs.org For the related compound, Hyphodermin B, a different approach was used where the tricyclic carbon skeleton was assembled via a Diels-Alder reaction of a novel vinyl enone, followed by dehydrogenation and anhydride formation. researchgate.netacs.org
Regioselective Reduction Methodologies in this compound Synthesis
A critical step in the synthesis of this compound is the regioselective reduction of a lactone group within the enone intermediate. acs.orgacs.orgacs.org This is achieved using lithium tri-tert-butoxyaluminum hydride (LiAlH(t-BuO)3), which selectively reduces the lactone to the corresponding lactol. acs.orgacs.orgacs.org This specific reduction is crucial for avoiding the over-reduction of other carbonyl groups present in the molecule. acs.org The resulting lactol is a key intermediate that is then converted to (±)-Hyphodermin D. acs.orgacs.orgnih.gov
Stereochemical Considerations and Ab Initio Studies in this compound Structure Elucidation
The study of the three-dimensional arrangement of atoms, or stereochemistry, is fundamental in understanding the properties and function of molecules like this compound. wikipedia.org Computational methods, such as ab initio studies, have played a significant role in clarifying the structural details of this compound. acs.orgacs.orgnih.gov These theoretical calculations, which are performed from first principles without reliance on experimental data, can provide insights into molecular structure and energetics. nih.govrwth-aachen.de
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and ab initio calculations led to a significant revision of the initially proposed structures for Hyphodermin C and D. acs.orgacs.orgnih.gov The data suggested that the structures assigned to these two compounds should be interchanged. acs.orgacs.orgnih.gov This highlights the power of combining experimental spectroscopic data with theoretical calculations for accurate structure elucidation. nih.gov
Development and Synthesis of this compound Derivatives and Analogues
The development of derivatives and analogues of natural products is a common strategy in medicinal chemistry to explore structure-activity relationships and optimize properties. symeres.comnih.govjyoungpharm.orgnih.gov For this compound, the synthesis of derivatives has been explored. researchgate.net Calculations on 25 Hyphodermin derivatives indicated that these compounds generally adhere to the "rule-of-five," suggesting they possess physicochemical properties that are favorable for potential oral bioavailability. researchgate.net
The synthesis of analogues of the related Hyphodermin B has also been investigated, including the parallel synthesis of selected analogues of a structurally unique pyrrole-oxazole analogue. researchgate.net
Biosynthetic Pathways and Mechanistic Studies of Hyphodermin D
Unraveling the Biosynthetic Route of Hyphodermin D as a Secondary Metabolite
Secondary metabolites in fungi, like this compound, are complex organic molecules produced by the organism that are not directly involved in its normal growth, development, or reproduction. viper.ac.in Instead, these compounds are often synthesized in response to environmental triggers and are believed to be important for defense, competition, and other ecological interactions. scispace.commaxapress.com The production of secondary metabolites often occurs after the primary growth phase (log phase) of the fungus has concluded.
The biosynthesis of fungal secondary metabolites typically starts from a few key primary metabolites, such as acetyl-CoA, amino acids, and intermediates of major metabolic pathways like the shikimic acid pathway and the acetate-mevalonate pathway. viper.ac.in These precursor molecules undergo a series of enzyme-catalyzed chemical reactions, including condensation, oxidation, reduction, and methylation, to form the complex structures of secondary metabolites. viper.ac.in
While the complete biosynthetic pathway for this compound has not been fully elucidated in the scientific literature, it is understood to be derived from these fundamental building blocks. The core structure of this compound is a naphtho[1,2-c]furan-3,9-dione. journaltocs.ac.uk The formation of such polycyclic aromatic compounds in fungi often involves polyketide synthase (PKS) enzymes. mdpi.com These enzymes assemble the carbon skeleton from acetyl-CoA and malonyl-CoA units. Subsequent enzymatic modifications, such as cyclization, aromatization, and oxidation, would then lead to the final this compound structure.
Genetic and Enzymatic Machinery Involved in Hyphodermin Biosynthesis in Fungi
The genes responsible for the biosynthesis of a specific secondary metabolite in fungi are often found clustered together on a chromosome. mdpi.complos.org This "biosynthetic gene cluster" (BGC) typically includes genes encoding the core synthase enzyme (like a PKS), as well as genes for tailoring enzymes such as oxidases, reductases, and transferases that modify the initial carbon skeleton. plos.org The co-location of these genes allows for their coordinated regulation.
While the specific BGC for this compound has not yet been identified and characterized, the general principles of fungal secondary metabolism provide a framework for understanding its genetic basis. The key enzyme classes expected to be involved are:
Polyketide Synthases (PKS): These large, multi-domain enzymes are responsible for constructing the initial polyketide chain from simple acyl-CoA precursors. Fungal PKS enzymes are typically Type I, meaning they are large, single proteins with multiple catalytic domains. mdpi.com
Oxidoreductases: This broad class of enzymes, often including cytochrome P450 monooxygenases and dehydrogenases, would be responsible for introducing hydroxyl groups and forming the furan (B31954) and dione (B5365651) moieties of the this compound molecule.
Cyclases/Aromatases: These enzymes catalyze the folding and cyclization of the linear polyketide chain to form the characteristic fused ring structure of the naphthalene (B1677914) core.
The expression of these biosynthetic genes is tightly regulated. This regulation can occur at the transcriptional level, where specific transcription factors bind to promoter regions within the BGC to activate or repress gene expression in response to developmental or environmental signals. fgsc.net
Environmental and Culture Conditions Influencing this compound Production
The production of secondary metabolites by fungi is highly sensitive to environmental and culture conditions. maxapress.comoliptek.com These factors can influence the expression of biosynthetic genes and the activity of the corresponding enzymes, thereby affecting the yield of compounds like this compound. Key factors include:
Nutrient Availability: The composition of the growth medium, including the sources and concentrations of carbon and nitrogen, can significantly impact secondary metabolite production. Nutrient limitation, particularly of nitrogen, often triggers the onset of secondary metabolism in many fungi. wikipedia.org
Temperature: Fungi have optimal temperature ranges for growth and for the production of specific metabolites. Temperature can affect enzyme kinetics and the stability of biosynthetic intermediates. maxapress.com
pH: The pH of the culture medium influences nutrient uptake and the activity of extracellular and intracellular enzymes, which can in turn affect the production of secondary metabolites.
Aeration: As many of the tailoring reactions in biosynthesis are oxidations, the availability of oxygen is a critical parameter for the production of oxidized metabolites like this compound.
Light: Light can act as a signal that influences fungal development and metabolism, including the production of certain secondary metabolites. maxapress.com
Biotic Factors: Interactions with other microorganisms, such as bacteria or other fungi, can induce the production of secondary metabolites as part of a defense or competitive response. maxapress.comsemanticscholar.org
Optimizing these parameters is a key strategy in fermentation processes for the industrial production of fungal secondary metabolites.
Structure Activity Relationship Sar Investigations of Hyphodermin D
Computational and Molecular Modeling Approaches in Hyphodermin Derivative Design
Computational methods are integral to modern drug discovery and have been applied to design and analyze compounds related to the hyphodermin class. nih.govscielo.br These techniques allow researchers to model or mimic the behavior of molecules, providing insights into their interactions with biological targets before undertaking complex and resource-intensive synthesis. nih.govpitt.edu
One of the primary computational tools is molecular docking . This method predicts the preferred orientation of a ligand (like a Hyphodermin D derivative) when bound to the active site of a target protein, such as glycogen (B147801) phosphorylase (GP). researchgate.netresearchgate.net By simulating this binding process, researchers can estimate the strength of the interaction and identify key amino acid residues involved in the binding, which helps in designing new analogs with improved affinity. researchgate.net
Pharmacophore modeling is another crucial ligand-based drug design approach. rsc.orgnih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers) that a molecule must possess to exert a specific biological activity. rsc.orgresearchgate.net For hyphodermin-related compounds, pharmacophore models can be generated based on a set of known active derivatives. dntb.gov.ua These models then serve as 3D queries to screen virtual libraries for novel chemical scaffolds that match the required features, potentially leading to the discovery of new lead compounds. nih.govresearchgate.net
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. fiveable.me QSAR models use molecular descriptors—numerical values that represent various physicochemical, electronic, or steric properties of the molecules—to predict the activity of newly designed, unsynthesized compounds. fiveable.me This predictive capability helps prioritize which derivatives are most promising for synthesis and biological testing.
Identification of Key Structural Features for Modulating Biological Activity
SAR studies on hyphodermin and its analogs have pinpointed several structural components crucial for their biological activity, particularly as glycogen phosphorylase (GP) inhibitors. The core of these molecules is a naphtho[1,2-c]furan-3,9-dione scaffold, which serves as the foundational structure for interaction with the biological target. kopri.re.kr
Investigations into derivatives of the closely related Hyphodermin A have provided significant insights that are applicable to the broader class of hyphodermin compounds. researchgate.net In these studies, the naphtho[1,2-c]furan-3,9-dione portion of Hyphodermin A was condensed with various anilines to create a series of tetrahydrobenzo[cd]indole derivatives. researchgate.net The analysis of these derivatives revealed that the nature of the substituents on the phenyl ring plays a critical role in modulating inhibitory potency against GP. researchgate.net
Key findings indicate that:
The core heterocyclic system is essential for activity. The rigid, planar nature of the naphthofuran system appears to be a key requirement for fitting into the target's binding site.
Substituents on the aromatic ring dramatically influence activity. The introduction of different functional groups at various positions allows for fine-tuning of the molecule's electronic and hydrophobic properties. iomcworld.com
Hydrophobicity and electronic effects are significant contributors. For instance, the placement of hydrophobic groups like bromo or trifluoromethyl groups on the attached phenyl ring resulted in derivatives with moderate GP inhibition. researchgate.net
Hydrogen-bonding capacity is a critical determinant of potency. The derivative featuring a hydroxy (-OH) group, which can act as a hydrogen bond donor and acceptor, was found to be the most potent inhibitor in the series, highlighting the importance of specific hydrogen-bonding interactions with the enzyme's active site. researchgate.net
Impact of Chemical Modifications on this compound's Pharmacological Profile
Chemical modifications of the hyphodermin skeleton have a direct and measurable impact on the pharmacological profile of the resulting derivatives. By systematically altering the structure and evaluating the subsequent changes in biological activity, researchers can develop a clear understanding of the SAR, leading to the optimization of lead compounds. oncodesign-services.com
A study involving the synthesis of ten analogs (3a-3j) from Hyphodermin A provides concrete data on this impact. researchgate.net The derivatives were synthesized by reacting Hyphodermin A with different substituted anilines and were subsequently tested for their ability to inhibit human liver glycogen phosphorylase a (GPa). researchgate.net
The results demonstrated a clear correlation between the type and position of the substituent on the phenyl ring and the inhibitory constant (K_i). While most analogs showed weak to moderate inhibition, specific modifications led to a significant increase in potency. researchgate.net
| Compound | Substituent on Phenyl Ring | Inhibitory Constant (K_i) against human liver GPa (μM) |
| 3e | 4-bromo | 57.4 |
| 3i | 4-trifluoromethyl | 32.3 |
| 3g | 4-hydroxy | 7.9 ± 0.7 |
This table is based on data from a study on Hyphodermin A derivatives, which provides insight into the SAR for the broader hyphodermin class. researchgate.net
As shown in the table, the introduction of hydrophobic groups such as a bromo (compound 3e ) or a trifluoromethyl group (compound 3i ) at the 4-position of the phenyl ring conferred moderate inhibitory activity. researchgate.net However, the most significant enhancement in potency was achieved by introducing a 4-hydroxy group (compound 3g ), which resulted in a K_i value of 7.9 μM. researchgate.net This suggests that the hydrogen-bonding capability of the hydroxyl group is crucial for a strong interaction with the GP active site. These findings illustrate how targeted chemical modifications can profoundly alter the pharmacological profile, turning a moderately active compound into a significantly more potent inhibitor. researchgate.net
Biological Activities and Cellular Mechanisms of Hyphodermin D in Vitro Studies
Glycogen (B147801) Phosphorylase Inhibition by Hyphodermin D and its Derivatives
This compound belongs to a class of compounds investigated for their ability to inhibit glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis. Inhibition of this enzyme is a therapeutic strategy for managing blood glucose levels.
In vitro enzymatic assays have been conducted to quantify the inhibitory potential of hyphodermin derivatives against glycogen phosphorylase a (GPa). In a study evaluating 25 different hyphodermin derivatives, four compounds were identified as novel inhibitors of GPa. nih.gov These active derivatives, characterized as phenyl and benzyl (B1604629) substituted 2-oxo-hexahydro and tetrahydrobenzo[cd]indole carboxylic acids, demonstrated inhibitory activity in the millimolar range. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for these four derivatives were estimated to be between 0.8 and 1.3 mM. nih.gov
Table 1: IC₅₀ Values of Hyphodermin Derivatives against Glycogen Phosphorylase a (GPa)
| Compound Class | Number of Active Derivatives | Estimated IC₅₀ Range (mM) |
|---|
Data sourced from Loughlin, W. A., et al. (2008). Bioorganic & Medicinal Chemistry. nih.gov
To understand the structural basis for the observed enzymatic inhibition, molecular modeling techniques have been employed. nih.gov These computational studies were used to elucidate the main structural features of this class of molecules that are necessary for their interaction with glycogen phosphorylase a. nih.gov The insights gained from this modeling are intended to guide future structure-activity relationship (SAR) studies to develop more potent inhibitors. nih.gov However, specific details regarding the binding modes or key amino acid interactions for this compound or its active derivatives have not been extensively published.
While the direct enzymatic inhibition of GPa by hyphodermin derivatives has been established, there is a lack of published research detailing the subsequent cellular responses in in vitro models. Studies investigating the effects of these specific compounds on cellular processes such as glycogenolysis in cell lines like hepatocytes are not available in the current scientific literature. Therefore, the downstream consequences of GPa inhibition by this compound at a cellular level remain to be elucidated.
Anticancer Activity of this compound and its Derivatives (In Vitro Cell Line Research)
Recent research has explored the potential of naphtho[1,2-c]furan derivatives, a class of compounds that includes the hyphodermins, as cytotoxic agents against cancer cells. These investigations have provided insights into their anticancer activity, particularly against human prostate cancer.
The cytotoxic effects of hyphodermin-related compounds have been evaluated against the androgen-independent human prostate cancer cell line, DU-145. In a study of naphtho[1,2-c]furan derivatives isolated from the basidiomycete Basidioradulum radula, two known hyphodermin analogues demonstrated potent cytotoxic activity. These compounds significantly inhibited the proliferation of DU-145 cells, with IC₅₀ values in the low micromolar range.
Table 2: Cytotoxicity of Hyphodermin Analogues in DU-145 Prostate Cancer Cells
| Compound | IC₅₀ (μM) |
|---|---|
| Hyphodermin Analogue 1 | 7.54 ± 0.03 |
Further investigation into the mechanism of cytotoxicity revealed that the hyphodermin analogues induce programmed cell death, or apoptosis, in DU-145 prostate cancer cells. Treatment with these compounds at a concentration of 8 μM led to a notable increase in the percentage of apoptotic cells. The induction of apoptosis was further confirmed by the observation of characteristic cellular hallmarks, such as chromatin condensation. Mechanistically, the study found that these compounds upregulated the expression of proteins associated with the apoptosis caspase pathways, indicating that their anticancer effect is mediated, at least in part, through the activation of these critical cell death signaling cascades.
Chromatin Condensation as a Marker of Apoptosis in Treated Cells
Apoptosis, or programmed cell death, is morphologically characterized by several key features, including cell shrinkage, membrane blebbing, and nuclear fragmentation. nih.gov A central event in this process is the condensation of chromatin, where the genetic material within the nucleus compacts into dense structures. nih.gov This process is often accompanied by the fragmentation of DNA into nucleosome-sized pieces. pharmafeatures.com These changes are hallmarks of apoptosis and are used to identify cells undergoing this form of death. nih.gov However, specific studies detailing the induction of chromatin condensation in cells treated directly with this compound are not available in the reviewed literature.
Comparative Analysis of this compound's Effects on Malignant vs. Non-Malignant Cells (e.g., splenocytes)
A critical aspect of anticancer drug development is the evaluation of a compound's selective toxicity, meaning its ability to kill cancer cells while sparing normal, healthy cells. oncotarget.commdpi.comoncotarget.com This is often assessed by comparing the cytotoxic effects of the compound on malignant cell lines versus non-malignant cells, such as splenocytes or other primary cell types. nih.govbrieflands.com Such comparative analyses are crucial for determining the therapeutic window and potential side effects of a new drug candidate. At present, there are no published in vitro studies that specifically compare the cytotoxic effects of this compound on cancerous versus non-cancerous cells.
Antimicrobial Investigations of this compound Derivatives (In Vitro Focus)
The chemical modification of natural products to create derivatives is a common strategy in drug discovery to enhance efficacy, reduce toxicity, or improve pharmacokinetic properties. nih.govnih.govmdpi.comrsc.org These derivatives are then often screened for various biological activities, including antimicrobial properties.
Evaluation of Antifungal Properties Against Pathogenic Fungi
The search for new antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. nih.govresearchgate.net Numerous studies focus on the synthesis and evaluation of novel compound derivatives against pathogenic fungi. However, there is no available research detailing the synthesis of this compound derivatives and the subsequent evaluation of their in vitro antifungal properties.
Studies on Antibacterial Activities (if applicable for derivatives)
Similarly, the investigation of new antibacterial agents is vital to combat antibiotic resistance. f1000research.comnih.govf1000research.com The synthesis of derivatives from lead compounds and their screening against various bacterial strains is a standard approach in this field. researchgate.net To date, no studies have been published regarding the antibacterial activities of any this compound derivatives.
Antiparasitic Activity and Cellular Target Identification of Hyphodermin C/D
Parasitic diseases remain a significant global health issue, necessitating the discovery of new and effective treatments. mdpi.comnih.gov Natural products are a promising source of novel antiparasitic compounds. A report from the European Commission's CORDIS framework mentioned the identification of Hyphodermin C or D from fungal extracts as having micromolar potency in a primary assay against Leishmania infantum, the parasite responsible for leishmaniasis. europa.eu This finding suggests potential antiparasitic activity. However, the report does not provide further details on the specific cellular targets or the mechanism of action of Hyphodermin C or D. europa.eu Comprehensive studies to identify the cellular pathways or parasite-specific proteins that these compounds may inhibit are not yet available. nih.govnih.govnih.govfrontiersin.orgmdpi.com
Efficacy Against Protozoan Pathogens (e.g., Leishmania infantum) in In Vitro Assays
At the forefront of this compound research is its evaluation against Leishmania infantum, the causative agent of visceral leishmaniasis. In vitro assays are the primary method for determining the direct efficacy of the compound against the parasite. These experiments typically involve exposing cultured Leishmania infantum promastigotes and amastigotes to varying concentrations of this compound and observing the effects on parasite viability and proliferation.
Key findings from these studies are often presented in data tables that quantify the compound's potency, usually in terms of IC50 (half-maximal inhibitory concentration) values.
Table 1: In Vitro Activity of this compound against Leishmania infantum
| Parasite Stage | IC50 (µM) |
| Promastigote | Data not available |
| Amastigote | Data not available |
Currently, specific IC50 values from published, peer-reviewed studies on this compound against Leishmania infantum are not publicly available.
Proteomic Investigations for Understanding Mechanism of Action in Parasites
To delve deeper into how this compound exerts its antiparasitic effects, researchers are turning to proteomic investigations. This advanced analytical approach allows for the large-scale study of proteins and their functions within the parasite. By comparing the proteome of Leishmania infantum treated with this compound to that of untreated parasites, scientists can identify proteins that are differentially expressed.
These changes in protein expression can provide critical clues about the compound's mechanism of action. For instance, an upregulation of stress-response proteins might suggest that the compound is inducing cellular damage, while a downregulation of key metabolic enzymes could indicate interference with essential life-sustaining processes of the parasite.
Table 2: Potential Protein Targets of this compound in Leishmania infantum Identified Through Proteomics
| Protein Category | Observed Change | Implied Mechanism of Action |
| Metabolic Enzymes | Data not available | Data not available |
| Structural Proteins | Data not available | Data not available |
| Stress Response Proteins | Data not available | Data not available |
Detailed proteomic data from studies on this compound are not yet widely disseminated in scientific literature.
Molecular Modeling of Target Interactions in Antiparasitic Contexts
Complementing experimental approaches, molecular modeling serves as a powerful computational tool to predict and visualize how this compound might interact with its potential protein targets within the parasite. Once a potential target protein is identified through proteomics or other methods, researchers can use computer simulations to model the binding of this compound to this protein at the atomic level.
These models can help to:
Predict the binding affinity between this compound and its target.
Identify the specific amino acid residues involved in the interaction.
Understand how this binding might alter the protein's function, leading to a therapeutic effect.
Such insights are invaluable for the rational design of more potent and selective derivatives of this compound in the future.
As specific protein targets of this compound are yet to be confirmed in published research, molecular modeling studies in this antiparasitic context remain speculative.
Advanced Research Methodologies Applied to Hyphodermin D Studies
High-Throughput Screening (HTS) for Bioactivity Discovery and Lead Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for their biological activity. nuvisan.comdrugtargetreview.com This automated process is essential for identifying "hits" or "leads"—compounds that show a desired effect on a specific biological target. bmglabtech.com HTS is not designed to assess factors like toxicity or bioavailability but serves to quickly filter large compound libraries to find promising candidates for further investigation. bmglabtech.com
The process typically involves several key steps:
Sample and Library Preparation : Assembling and organizing large collections of chemical compounds. bmglabtech.com
Automated Method Development : Establishing a robotic-friendly procedure for the assay. bmglabtech.com
Robotic Workstation Configuration : Setting up the automated systems for liquid handling and detection. bmglabtech.com
Data Acquisition and Handling : Collecting and processing the large volumes of data generated. bmglabtech.com
HTS assays can be broadly categorized into biochemical and cell-based formats. pharmasalmanac.com Biochemical assays often focus on specific molecular interactions, such as enzyme inhibition, while cell-based assays provide insights into a compound's effects within a more complex biological system. drugtargetreview.compharmasalmanac.com The primary goal is to identify compounds that can be further developed into drugs. drugtargetreview.com
For natural products like Hyphodermin D, HTS plays a critical role in the initial stages of research. Natural product libraries are screened to discover novel bioactive molecules. europa.eunih.gov Once a "hit" is identified through HTS, it enters the "hit to lead" phase, where its properties are optimized to improve potency and selectivity, moving it closer to becoming a viable drug candidate. wikipedia.org
Table 1: Key Stages in High-Throughput Screening
| Stage | Description |
| Target Validation | Confirming the relevance of a biological target to a disease. wikipedia.org |
| Assay Development | Creating a reliable and scalable test to measure the activity of compounds against the target. wikipedia.org |
| High-Throughput Screening (HTS) | Rapidly testing large libraries of compounds using the developed assay. wikipedia.org |
| Hit to Lead (H2L) | Evaluating and optimizing the initial "hits" to identify promising "lead" compounds. wikipedia.org |
| Lead Optimization (LO) | Further refining the chemical structure of lead compounds to improve their drug-like properties. wikipedia.org |
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis in Cellular Studies
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a powerful technique for measuring the expression levels of specific genes. thermofisher.comulaval.ca It allows for the sensitive and specific quantification of nucleic acids, making it possible to detect even small changes in gene activity. thermofisher.com This method combines the amplification power of traditional PCR with real-time detection of the amplified product. thermofisher.com
In cellular studies involving compounds like this compound, qPCR is invaluable for understanding how the compound affects cellular pathways at the genetic level. By measuring changes in the messenger RNA (mRNA) levels of target genes, researchers can infer the compound's mechanism of action. enviro.wiki
The process, often referred to as reverse transcription qPCR (RT-qPCR), involves:
Extracting high-quality RNA from cells. thermofisher.com
Converting the RNA into complementary DNA (cDNA) through reverse transcription. thermofisher.com
Amplifying and detecting the target cDNA sequences using fluorescent dyes or probes. thermofisher.com
The results can be expressed as absolute quantification, determining the exact number of copies of a gene, or as relative quantification, comparing the expression of a gene under different conditions. ulaval.camerckmillipore.com For accurate relative quantification, the expression of the target gene is typically normalized to that of a stably expressed reference or "housekeeping" gene. plos.orgnih.gov The stability of these reference genes is crucial and must be validated for the specific experimental conditions. plos.orgnih.gov
Table 2: Applications of qPCR in Cellular Studies
| Application | Description |
| Gene Expression Profiling | Measuring the activity of multiple genes to understand cellular responses. thermofisher.com |
| Target Validation | Confirming that a compound affects the intended gene or pathway. thermofisher.com |
| Biomarker Discovery | Identifying genes whose expression changes in response to a compound or disease state. thermofisher.com |
| Analysis of Low-Abundance Transcripts | Detecting and quantifying genes that are expressed at very low levels. merckmillipore.com |
Use of Hoechst Staining for Apoptotic Cell Detection
Hoechst stains are a type of fluorescent dye used to visualize the nuclei of cells. biotium.com These dyes are cell-permeable and bind to the DNA in the cell nucleus, emitting a blue fluorescence when excited by ultraviolet light. biotium.comnih.gov A key application of Hoechst staining is in the detection of apoptosis, or programmed cell death. biotium.comcellsignal.com
During apoptosis, a cell undergoes a series of characteristic changes, including the condensation of its chromatin (a complex of DNA and proteins). nih.govcellsignal.com This condensed chromatin stains more brightly with Hoechst dyes, allowing apoptotic cells to be distinguished from healthy cells, which have a more uniform and less intense nuclear staining. biomol.com The formation of fragmented nuclei, known as apoptotic bodies, can also be identified using this method. researchgate.net
Hoechst staining is often used in conjunction with other assays to get a more complete picture of cell death. For instance, it can be combined with dyes like propidium (B1200493) iodide (PI), which can only enter cells that have lost their membrane integrity, a characteristic of late-stage apoptosis or necrosis. ucla.eduqmul.ac.uk This dual staining allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells. ucla.edu The technique is suitable for analysis by fluorescence microscopy and flow cytometry. biomol.comucla.edu
Table 3: Interpreting Hoechst Staining Results for Apoptosis
| Cell State | Nuclear Morphology with Hoechst Staining |
| Healthy Cell | Uniformly stained, non-condensed nucleus. biomol.com |
| Early Apoptotic Cell | Brightly stained, condensed chromatin. researchgate.net |
| Late Apoptotic Cell | Fragmented nucleus (apoptotic bodies), brightly stained. researchgate.net |
Integration of "Omics" Technologies (e.g., Metabolomics, Proteomics) in Fungal Metabolite Research
"Omics" technologies provide a comprehensive, system-wide view of biological processes at different molecular levels. mdpi.com In the context of fungal metabolite research, proteomics and metabolomics are particularly powerful tools for understanding the biological effects of compounds like this compound. mdpi.comrevespcardiol.org
Proteomics is the large-scale study of proteins, their structures, and their functions. wistar.org Using techniques like mass spectrometry, proteomics can identify and quantify changes in the abundance of thousands of proteins within a cell or tissue in response to a compound. mdpi.comwistar.org This can reveal the cellular pathways and mechanisms that are affected. europa.eu
Metabolomics focuses on the complete set of small-molecule metabolites within a biological system. frontiersin.orgnih.gov By analyzing the changes in metabolite profiles, researchers can gain insights into the metabolic pathways that are altered by a fungal metabolite. frontiersin.orgnih.gov Liquid chromatography-mass spectrometry (LC-MS) is a common and sensitive technique used for metabolomic analysis. frontiersin.orgnih.gov
The integration of proteomics and metabolomics provides a more complete picture of a compound's biological activity than either technique alone. frontiersin.org By correlating changes in protein expression with changes in metabolite levels, researchers can build a more detailed understanding of the compound's mechanism of action and identify potential biomarkers of its effects. revespcardiol.org This integrated "multi-omics" approach is increasingly being used to investigate the therapeutic potential of natural products and to elucidate the complex biology of the fungi that produce them.
Table 4: "Omics" Technologies in Fungal Metabolite Research
| "Omics" Field | Focus of Study | Key Information Provided |
| Proteomics | The complete set of proteins (proteome). wistar.org | Changes in protein expression, identification of protein modifications, and elucidation of affected cellular pathways. wistar.org |
| Metabolomics | The complete set of small-molecule metabolites (metabolome). nih.gov | Alterations in metabolic pathways, identification of biomarkers, and understanding of metabolic reprogramming. frontiersin.orgnih.gov |
Future Research Directions and Translational Perspectives
Exploration of Undiscovered Biological Activities and Therapeutic Potential of Hyphodermin D
While initial studies may have identified primary activities for this compound, a comprehensive screening against a wide array of biological targets is a critical next step. The structural uniqueness of natural products often correlates with novel mechanisms of action, suggesting that this compound could possess unexpected therapeutic properties. anthropogeny.org
Future research should prioritize high-throughput screening (HTS) and high-content screening (HCS) to evaluate the compound against diverse panels of cell lines, receptors, and enzymes. This could uncover activities in areas such as oncology, immunology, neurodegenerative disorders, and infectious diseases. nih.govmdpi.com For instance, many fungal metabolites exhibit potent antimicrobial or cytotoxic effects. nih.gov A systematic evaluation of this compound's activity against a panel of pathogenic bacteria and fungi, including drug-resistant strains, is warranted.
Furthermore, exploring its potential as a modulator of specific cellular pathways is crucial. Given that compounds with similar structural motifs have shown effects on inflammatory pathways, investigating this compound's role in modulating targets like inflammasomes or specific caspases, such as those involved in pyroptosis (a form of programmed cell death mediated by gasdermin proteins), could reveal novel anti-inflammatory applications. nih.govnih.gov
Table 1: Proposed High-Throughput Screening Panel for this compound
| Target Class | Specific Assays | Potential Therapeutic Area |
| Oncology | Cytotoxicity against NCI-60 cancer cell line panel | Cancer |
| Kinase inhibition assays (e.g., tyrosine kinases) | Cancer | |
| Immunology | Cytokine release assays (e.g., TNF-α, IL-6) | Inflammatory Diseases |
| Inflammasome activation assays (e.g., NLRP3) | Autoimmune Disorders | |
| Infectious Diseases | Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens | Antibacterial Therapy |
| Antifungal activity against Candida auris | Antifungal Therapy | |
| Neurology | Beta-secretase (BACE1) inhibition assay | Alzheimer's Disease |
| Monoamine oxidase (MAO) inhibition assay | Parkinson's Disease |
Strategies for Enhanced Production of this compound from Fungal Sources
A significant bottleneck in the development of natural products is the limited supply from their native biological sources. To enable extensive preclinical and potential clinical studies, robust and scalable production methods for this compound are necessary. Research should focus on optimizing the fermentation conditions of the source fungus.
This involves a systematic investigation of various culture parameters, including media composition (carbon and nitrogen sources), pH, temperature, and aeration. Techniques such as the one-station-one-variable (OSOV) method can be employed to identify key factors influencing metabolite production. Furthermore, the application of chemical or physical stressors, which can sometimes trigger secondary metabolite biosynthesis, could be explored.
Metabolic engineering of the producing fungal strain presents a powerful strategy for yield enhancement. This would begin with the identification and characterization of the this compound biosynthetic gene cluster. Once identified, techniques such as overexpression of pathway-specific regulatory genes or deletion of competing pathway genes could be implemented to channel metabolic flux towards this compound production.
Table 2: Potential Strategies for Enhancing this compound Production
| Strategy | Methodology | Expected Outcome |
| Fermentation Optimization | Media optimization (carbon/nitrogen ratio), pH/temperature control | Increased volumetric yield |
| Elicitor addition (e.g., metal ions, signaling molecules) | Induction of secondary metabolism | |
| Metabolic Engineering | Identification of biosynthetic gene cluster | Understanding of the biosynthetic pathway |
| Overexpression of key biosynthetic enzymes | Increased production flux | |
| Deletion of competing metabolic pathways | Diversion of precursors to this compound | |
| Synthetic Biology | Heterologous expression in a model host (e.g., Aspergillus niger) | Scalable and controlled production |
Rational Design and Synthesis of Next-Generation this compound Analogues for Improved Specificity and Efficacy
Once a definitive biological activity is established, the principles of medicinal chemistry can be applied to design and synthesize analogues of this compound with improved properties. The goal is to enhance potency and selectivity for the desired target while minimizing off-target effects and improving pharmacokinetic profiles. This process relies heavily on understanding the structure-activity relationship (SAR) of the molecule. drugdesign.orgnih.gov
Initial efforts would involve the targeted modification of specific functional groups on the this compound scaffold. nih.gov For example, altering alkyl chains, hydroxyl groups, or aromatic systems could significantly impact binding affinity and biological activity. nih.govresearchmap.jp The synthesis of a focused library of such analogues would allow for systematic SAR studies, identifying which parts of the molecule are essential for its activity (the pharmacophore) and which can be modified to fine-tune its properties. mdpi.com
For instance, if this compound is found to be an enzyme inhibitor, analogues could be designed to form more potent interactions with the active site. This could involve introducing groups that can form additional hydrogen bonds, hydrophobic interactions, or even covalent bonds with the target protein. nih.govrsc.org
Computational Chemistry and In Silico Screening in this compound Research
Computational methods are indispensable tools for accelerating drug discovery and can be applied at multiple stages of this compound research. nih.govtanaffosjournal.ir In the early stages, if a protein target for this compound is identified, molecular docking can be used to predict its binding mode. nih.gov This provides valuable insights into the key interactions between the ligand and the protein, guiding the rational design of more potent analogues. nih.gov
Molecular dynamics (MD) simulations can further refine these models, providing a dynamic view of the ligand-protein complex and helping to assess the stability of the predicted binding pose. tanaffosjournal.irnih.gov These computational studies can prioritize which analogues to synthesize, saving significant time and resources. semanticscholar.org
Furthermore, in silico screening, also known as virtual screening, can be employed to search large databases of chemical compounds for molecules with similar properties to this compound. nih.govresearchgate.netmdpi.com This can help in identifying novel chemical scaffolds that might exhibit similar biological activities. Quantitative Structure-Activity Relationship (QSAR) models can also be developed once sufficient data on analogues is available, allowing for the prediction of the biological activity of new, unsynthesized compounds based on their chemical structure. mdpi.com
Table 3: Application of Computational Tools in this compound Research
| Computational Method | Application | Objective |
| Molecular Docking | Predict binding pose of this compound in a target protein. | Guide rational design of analogues. nih.govnih.gov |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the this compound-protein complex. | Assess binding stability and identify key interactions. |
| Virtual Screening | Screen compound libraries for molecules similar to this compound. | Identify novel hits with potential similar activity. nih.gov |
| QSAR Modeling | Correlate chemical structure with biological activity. | Predict the activity of novel, unsynthesized analogues. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
